Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 120164-78-5
VCID: VC20817537
InChI: InChI=1S/C17H22N2O4S/c1-5-23-13(21)8-6-7-12(20)18-17-19-14-9(2)10(3)15(22)11(4)16(14)24-17/h22H,5-8H2,1-4H3,(H,18,19,20)
SMILES: CCOC(=O)CCCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C
Molecular Formula: C17H22N2O4S
Molecular Weight: 350.4 g/mol

Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate

CAS No.: 120164-78-5

Cat. No.: VC20817537

Molecular Formula: C17H22N2O4S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate - 120164-78-5

Specification

CAS No. 120164-78-5
Molecular Formula C17H22N2O4S
Molecular Weight 350.4 g/mol
IUPAC Name ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate
Standard InChI InChI=1S/C17H22N2O4S/c1-5-23-13(21)8-6-7-12(20)18-17-19-14-9(2)10(3)15(22)11(4)16(14)24-17/h22H,5-8H2,1-4H3,(H,18,19,20)
Standard InChI Key GILPIHJFTHSMMF-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C
Canonical SMILES CCOC(=O)CCCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator